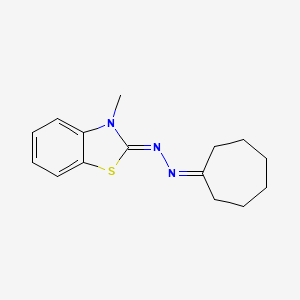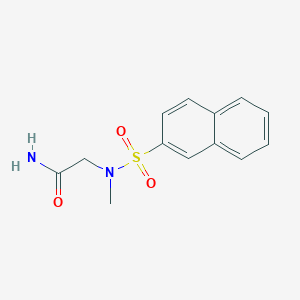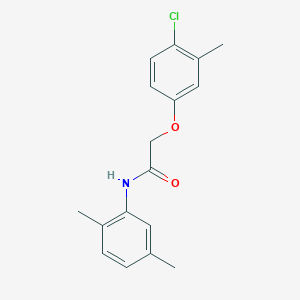![molecular formula C14H10ClFN2OS B5776239 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide, commonly known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression regulation.
Mechanism of Action
CPTH inhibits N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity by binding to the N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in gene expression, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects, including the inhibition of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity, the induction of apoptosis, and the reduction of inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of CPTH is its specificity for N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzymes, which allows for targeted inhibition of gene expression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on CPTH could focus on its potential as a therapeutic agent in specific diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosage and delivery methods for CPTH, as well as potential drug interactions. Moreover, the development of more potent and selective N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide inhibitors could lead to the discovery of novel therapeutic agents.
Synthesis Methods
CPTH can be synthesized using a two-step reaction process. In the first step, 2-fluorobenzoyl chloride and 2-chloroaniline are reacted to form N-(2-chlorophenyl)-2-fluorobenzamide. In the second step, the resulting compound is reacted with thiocarbonyldiimidazole to form CPTH.
Scientific Research Applications
CPTH has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CPTH has been found to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of rheumatoid arthritis.
properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-6-2-4-8-12(10)17-14(20)18-13(19)9-5-1-3-7-11(9)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDOKDFSNLJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)


![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)
![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)